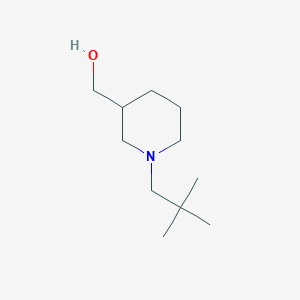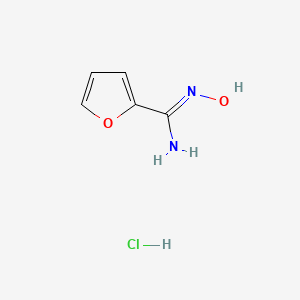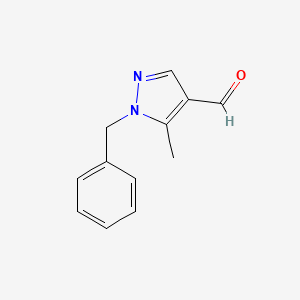
(1-Neopentylpiperidin-3-yl)methanol
Overview
Description
“(1-Neopentylpiperidin-3-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s known that piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Impact on Lipid Dynamics
Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. A study employing small-angle neutron scattering revealed that methanol enhances the mixing of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations, accelerating 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This suggests methanol's potential in affecting bilayer composition and lipid asymmetry, highlighting the importance of considering solvent effects in biomembrane and proteolipid studies (Nguyen et al., 2019).
Rearrangements of Methyl Substituted N-Neopentylmethyleneaziridines
The rearrangement of N-neopentylalkylideneaziridine in methanol leads to the formation of ring-opened products and cyclopropylamino ethers, demonstrating the complex reactions that methanol can induce in specific chemical environments. These reactions proceed via a common intermediate, showcasing methanol's role in facilitating diverse chemical transformations (Wiering & Steinberg, 1982).
Role in Catalysis
Methanol serves as a promising hydrogen source and C1 synthon in chemical synthesis and energy technologies. Its utilization in N-methylation of amines using RuCl3.xH2O as a catalyst demonstrates methanol's versatility as both a reagent and a solvent in catalytic reactions. This process highlights methanol's potential in the synthesis of pharmaceutical agents and in tandem reactions, offering a green and efficient approach to chemical synthesis (Sarki et al., 2021).
Methanol as a Building Block in Synthesis
Methanol's application extends to C–C coupling reactions, where it acts as a one-carbon building block for the synthesis of higher alcohols incorporating all-carbon quaternary centers. An iridium-catalyzed process enables the direct coupling of methanol with allenes, showcasing methanol's capacity as a renewable feedstock in fine chemical synthesis (Moran et al., 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(1-Neopentylpiperidin-3-yl)methanol”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-5-10(7-12)8-13/h10,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFSXZWBUXBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)


![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)


![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)



![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)

